![molecular formula C15H19N3O4S B11173370 3,4-diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173370.png)
3,4-diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of diethoxy and methoxymethyl groups attached to a benzamide core, along with a thiadiazole ring
Preparation Methods
The synthesis of 3,4-diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazides with carbon disulfide and an alkylating agent under controlled conditions.
Attachment of the Benzamide Core: The thiadiazole intermediate is then coupled with a benzoyl chloride derivative to form the benzamide core.
Introduction of Diethoxy and Methoxymethyl Groups:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3,4-Diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxy or methoxymethyl groups are replaced by other functional groups.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3,4-Diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
3,4-Diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
3,4-Diethoxy-N-(3-methoxyphenyl)benzamide: Similar structure but with a different substitution pattern on the benzamide core.
3,4-Diethoxy-N-[(4-methoxyphenyl)methyl]benzamide: Another benzamide derivative with variations in the substituent groups.
3,4-Dimethoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide: A related compound with different functional groups attached to the thiadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19N3O4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,4-diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H19N3O4S/c1-4-21-11-7-6-10(8-12(11)22-5-2)14(19)16-15-18-17-13(23-15)9-20-3/h6-8H,4-5,9H2,1-3H3,(H,16,18,19) |
InChI Key |
CZGVXBCHLIUTAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173287.png)
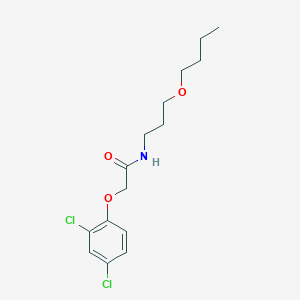
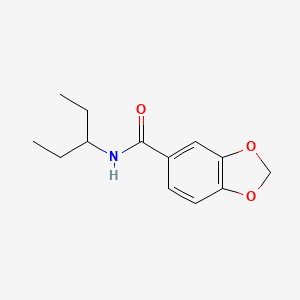
![1-(4-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173295.png)

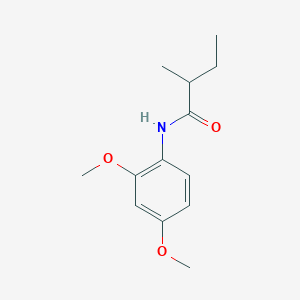
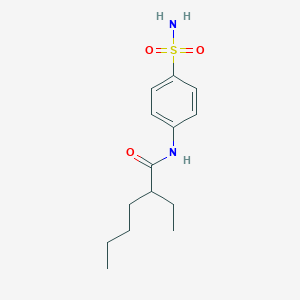
![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide](/img/structure/B11173313.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173315.png)
![4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide](/img/structure/B11173324.png)
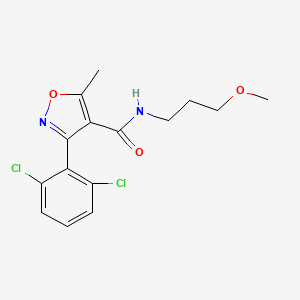
![4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B11173335.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11173345.png)
![N-(2-ethylhexyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11173352.png)
